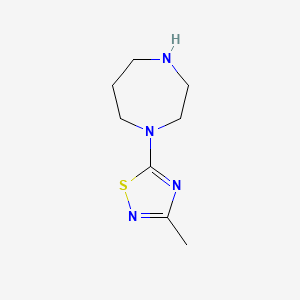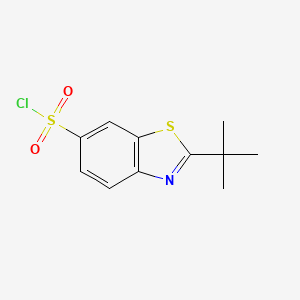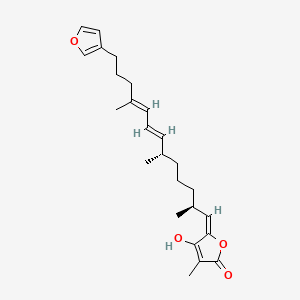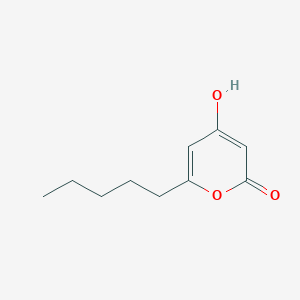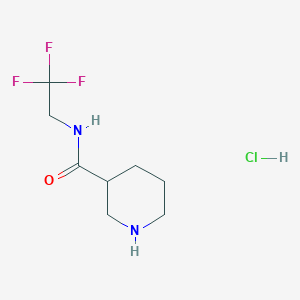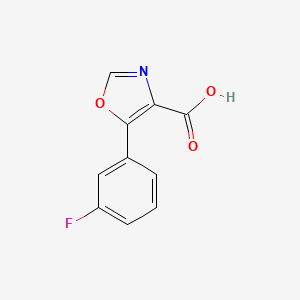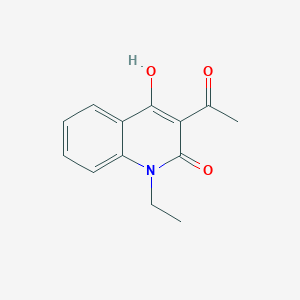
3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone
Overview
Description
“3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone” is an organic compound with the empirical formula C13H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone” is 231.25 . The InChI code for this compound is 1S/C13H13NO3/c1-3-14-10-7-5-4-6-9 (10)12 (16)11 (8 (2)15)13 (14)17/h4-7,11H,3H2,1-2H3 .Scientific Research Applications
Corrosion Inhibition
Quinoline and its derivatives, including 3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone, are extensively recognized for their role as anticorrosive materials. These compounds are particularly effective against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with surface metallic atoms through coordination bonding. This review emphasizes the significant use of quinoline derivatives as corrosion inhibitors, highlighting their importance in protecting materials from corrosion-related damages (Verma, Quraishi, & Ebenso, 2020).
Pharmacological Profile
Quinoline and its derivatives, including 3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone, are recognized for their broad pharmacological activities. These compounds are frequently utilized as skeletons for the design of biologically active compounds due to their diverse therapeutic properties, such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. The review details the pharmacological profile of these compounds, showcasing their significant role in medicinal chemistry and drug development (Ramli, Moussaif, Karrouchi, & Essassi, 2014).
Medicinal Chemistry and Biological Activities
Quinazoline and its derivatives, related to the quinoline family, have been extensively explored for specific biological activities. These compounds are present in numerous naturally occurring alkaloids and are continuously being studied for their medicinal properties. With the ongoing discovery of new and complex quinazolinone structures, researchers are inspired to create novel medicinal agents by introducing bioactive moieties to this nucleus. The review encapsulates the significance of quinazolinone derivatives in medicinal chemistry and their potential in addressing the challenge of antibiotic resistance (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Biologically Active Quinazolinones
The review focuses on the synthesis and biological evaluation of polycyclic 4(3H)-quinazolinones containing fused aromatic or heteroaromatic rings. These compounds exhibit structural diversity, opening new avenues in the search for active molecules with significant therapeutic potential. The review emphasizes the importance of these derivatives in medicinal chemistry and drug discovery, highlighting their role in various therapeutic applications (Demeunynck & Baussanne, 2013).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .
properties
IUPAC Name |
3-acetyl-1-ethyl-4-hydroxyquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-14-10-7-5-4-6-9(10)12(16)11(8(2)15)13(14)17/h4-7,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQRHZHOYEQQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



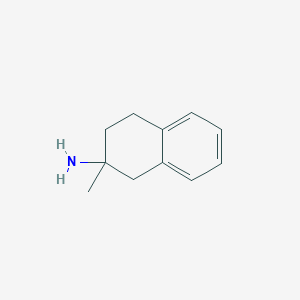
![5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1441472.png)
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride](/img/structure/B1441474.png)
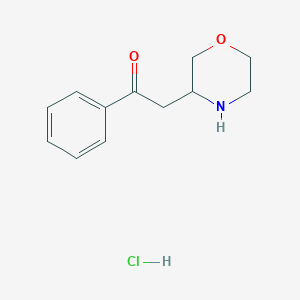
![tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride](/img/structure/B1441476.png)
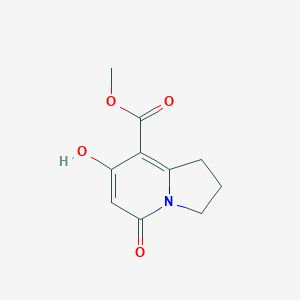
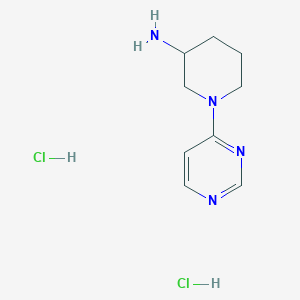
![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)
